molecular formula C14H9F3O2 B1683334 Xenalipin CAS No. 84392-17-6

Xenalipin

Cat. No. B1683334
CAS RN: 84392-17-6
M. Wt: 266.21 g/mol
InChI Key: IQOMYCGTGFGDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xenalipin, also known as 4’-trifluoromethyl-2-biphenylcarboxylic acid, is a small molecule drug . It was developed by GSK Plc and has been found to be an effective hypolipidemic agent in animal models . It has shown significant reductions in serum cholesterol and triglycerides in cholesterol-cholic acid-fed rats .


Synthesis Analysis

A room temperature phosphine or NHC ligand-free cobalt-catalyzed arylation of (hetero)aromatic acids has been developed . It involves an oxidative cross-coupling between carboxylate and aryl titanate reagents using oxygen as an oxidant . The arylation at the position ortho, meta, and para to the carboxylic acid group could all be achieved .


Molecular Structure Analysis

The molecular formula of Xenalipin is C14H9F3O2 . The InChIKey is IQOMYCGTGFGDFN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Xenalipin include a room temperature phosphine or NHC ligand-free cobalt-catalyzed arylation of (hetero)aromatic acids . This involves an oxidative cross-coupling between carboxylate and aryl titanate reagents using oxygen as an oxidant .


Physical And Chemical Properties Analysis

The physical and chemical properties of Xenalipin include a molecular formula of C14H9F3O2 . The InChIKey is IQOMYCGTGFGDFN-UHFFFAOYSA-N . The CAS Registry number is 84392-17-6 .

Scientific Research Applications

Hypolipidemic Activity in Experimental Animals

Xenalipin, chemically known as 4'-trifluoromethyl-2-biphenylcarboxylic acid, has been studied for its hypolipidemic activity. In a study conducted by Lewis, Hodgson, Shumaker, & Namm (1987), xenalipin was found effective in reducing serum cholesterol and triglycerides in cholesterol-cholic acid-fed rats and African green monkeys. Its potency was noted to be higher than other agents like clofibrate and nicotinic acid.

Safety And Hazards

Xenalipin is marked as an irritant . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOMYCGTGFGDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046565
Record name Xenalipin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xenalipin

CAS RN

84392-17-6
Record name 4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84392-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xenalipin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084392176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xenalipin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XENALIPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28W00I603X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xenalipin
Reactant of Route 2
Reactant of Route 2
Xenalipin
Reactant of Route 3
Reactant of Route 3
Xenalipin
Reactant of Route 4
Reactant of Route 4
Xenalipin
Reactant of Route 5
Reactant of Route 5
Xenalipin
Reactant of Route 6
Reactant of Route 6
Xenalipin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.